molecular formula C13H28O2 B13730453 10-Propoxydecan-1-ol CAS No. 33925-62-1

10-Propoxydecan-1-ol

Cat. No.: B13730453
CAS No.: 33925-62-1
M. Wt: 216.36 g/mol
InChI Key: IJXBLOJMKJMYGR-UHFFFAOYSA-N
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Description

10-Propoxydecan-1-ol is an organic compound with the molecular formula C₁₃H₂₈O₂. It is a member of the class of alcohols and is characterized by a long carbon chain with a propoxy group attached to the tenth carbon and a hydroxyl group at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Propoxydecan-1-ol can be synthesized through several methods. One common method involves the reaction of 1-decanol with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-decanol attacks the propyl bromide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis. This method allows for the large-scale production of the compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 10-Propoxydecanoic acid.

    Reduction: Decane.

    Substitution: 10-Propoxydecan-1-chloride.

Scientific Research Applications

10-Propoxydecan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is utilized in the study of lipid metabolism and membrane biology.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 10-Propoxydecan-1-ol involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents.

Comparison with Similar Compounds

    1-Decanol: Similar in structure but lacks the propoxy group.

    10-Undecanol: Has an additional carbon in the chain compared to 10-Propoxydecan-1-ol.

    1-Dodecanol: Similar chain length but lacks the propoxy group.

Uniqueness: this compound is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

33925-62-1

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

10-propoxydecan-1-ol

InChI

InChI=1S/C13H28O2/c1-2-12-15-13-10-8-6-4-3-5-7-9-11-14/h14H,2-13H2,1H3

InChI Key

IJXBLOJMKJMYGR-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCCCCCCCO

Origin of Product

United States

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